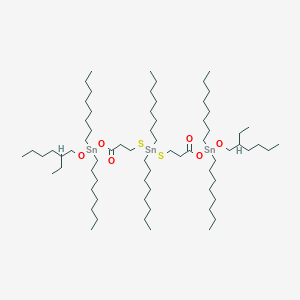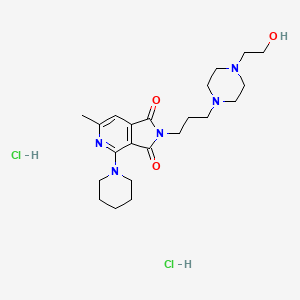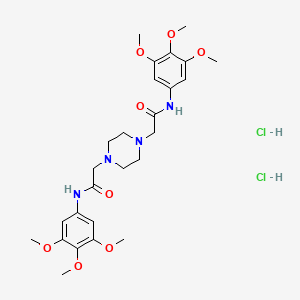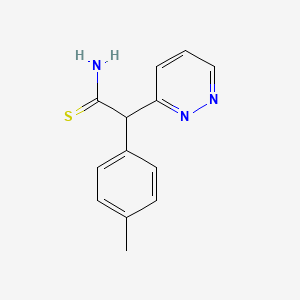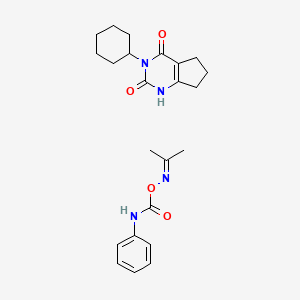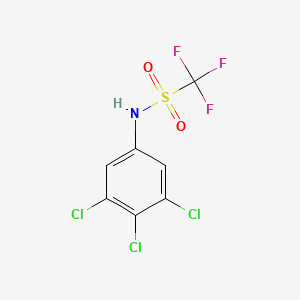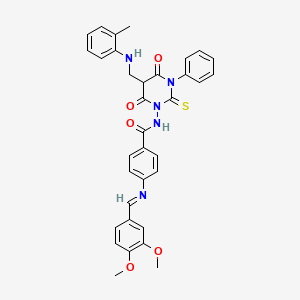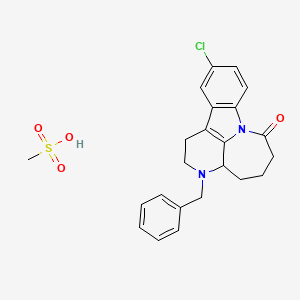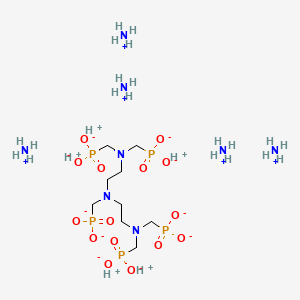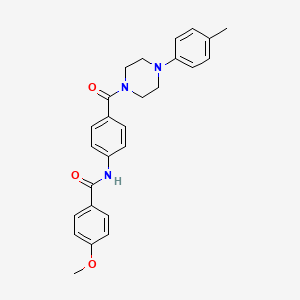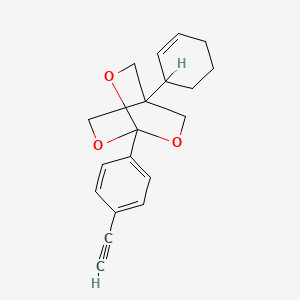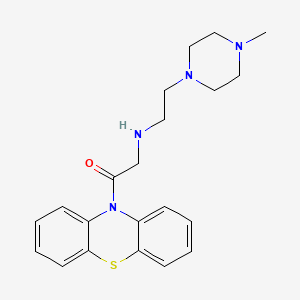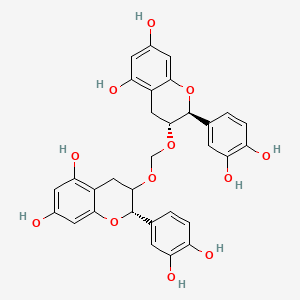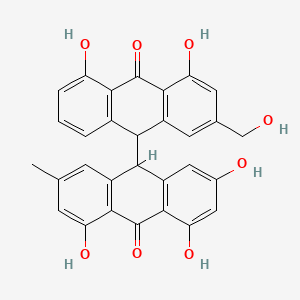
Palmidin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmidin A is a naturally occurring anthracene derivative, specifically classified as an anthracene-9,10-dione. It is known for its distinct chemical structure, which includes multiple hydroxyl groups and a methyl group. This compound is found in certain plants and has been studied for its potential bioactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Palmidin A typically involves the oxidative coupling of anthraquinone derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as rhubarb, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions that ensure high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Palmidin A undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Hydroxyl groups in this compound can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
Palmidin A has been explored for various scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating conditions such as ulcerative colitis.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of Palmidin A involves its interaction with cellular pathways and molecular targets. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound’s hydroxyl groups play a crucial role in scavenging free radicals, thereby exerting antioxidant effects. Additionally, this compound may inhibit specific signaling pathways, contributing to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aloe-emodin: Another anthraquinone derivative with similar antioxidant properties.
Emodin: Known for its anti-inflammatory and anticancer activities.
Chrysophanol: Exhibits antimicrobial and anti-inflammatory effects.
Uniqueness of Palmidin A
This compound stands out due to its unique combination of hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
17062-55-4 |
|---|---|
Formule moléculaire |
C30H22O8 |
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
10-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9H-anthracen-9-yl]-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O8/c1-12-5-16-24(18-9-14(32)10-22(36)28(18)30(38)26(16)20(34)6-12)23-15-3-2-4-19(33)25(15)29(37)27-17(23)7-13(11-31)8-21(27)35/h2-10,23-24,31-36H,11H2,1H3 |
Clé InChI |
DJTVMANCSQLMCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)CO)C=C(C=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


